2,6-Dichloro-3,5-dimethoxybenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2,6-Dichloro-3,5-dimethoxybenzoic acid” is a chemical compound with the molecular formula C9H8Cl2O4 . It is an intermediate in the synthesis of dopamine D2 receptor antagonists .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the SMILES string ClC1=C(C(O)=O)C(Cl)=C(OC)C=C1OC
. The compound has a molecular weight of 251.068 .
Physical and Chemical Properties Analysis
“this compound” has a density of 1.4±0.1 g/cm^3, a boiling point of 362.3±37.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.9 mmHg at 25°C . It also has a molar refractivity of 56.3±0.3 cm^3, a polar surface area of 56 Å^2, and a molar volume of 173.9±3.0 cm^3 .
Scientific Research Applications
Controlling Polymorphic Outcome in Crystallization
- Study Focus : Researchers investigated the use of additives to control the polymorphic outcome of crystallization using 2,6-dimethoxybenzoic acid as a model substance. The study explored different crystallization conditions and evaluated the effects of additives like polyethylene glycol (PEG) and hydroxypropyl cellulose (HPC) on the thermodynamic stability and kinetics of solvent-mediated phase transitions (Semjonova & Be̅rziņš, 2022).
Synthesis Processes
- Synthesis Methodology : The synthesis of dimethoxybenzoic acid was detailed through a three-step reaction process. This method involves the preparation of 2,6-dihydroxybenzoic acid, followed by alkylation and hydrolysis steps, yielding a final product with a mass fraction of 99.1% (Xu Ya, 2002).
Crystallographic Studies
- New Polymorph Identification : A study identified a new crystalline form of 2,6-dimethoxybenzoic acid, providing insights into its structural aspects, such as the non-planar independent molecule and the disordered carboxy group (Portalone, 2011).
Solubility and Phase Equilibrium
- Solubility Analysis : Research focused on understanding the solid-liquid phase equilibrium and solubility of 3,5-dimethoxybenzoic acid in various solvents. The study used molecular simulations to analyze solubility patterns, which are crucial for industrial separation and purification processes (Feng et al., 2021).
Chemical Interactions and Properties
- Chemical Composition and Antimicrobial Activity : A chemical study on Ageratina deltoidea revealed the presence of 2,6-dimethoxybenzoic acid among other compounds. This research contributed to the understanding of the plant's chemical profile and its potential antimicrobial properties (Arciniegas et al., 2018).
Environmental and Photochemical Studies
Groundwater Micropollutant Mineralization : Aminobacter sp. MSH1 was shown to use 2,6-dichlorobenzoic acid for bioremediation in drinking water treatment plants, demonstrating its environmental application (Raes et al., 2019).
pH-dependent Photosubstitution Pathways : The photochemistry of syringic acid (related to 2,6-dimethoxybenzoic acid) in aqueous solution showed novel pH-dependent photosubstitution pathways, relevant to environmental photochemistry (Dallin et al., 2009).
Safety and Hazards
The safety data sheet for a similar compound, “3,5-Dimethoxybenzoic acid”, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard . It may cause skin corrosion or irritation, serious eye damage or eye irritation, and specific target organ toxicity (single exposure) with the respiratory system being a potential target .
Future Directions
The future directions for “2,6-Dichloro-3,5-dimethoxybenzoic acid” are not explicitly mentioned in the search results. Given its role as an intermediate in the synthesis of dopamine D2 receptor antagonists , it may have potential applications in the development of new pharmaceuticals, particularly those targeting neurological conditions.
Mechanism of Action
Target of Action
It is noted as an intermediate in the synthesis of dopamine d2 receptor antagonists .
Mode of Action
As an intermediate in the synthesis of dopamine D2 receptor antagonists, it may be involved in inhibiting the activity of these receptors .
Biochemical Pathways
Given its role in the synthesis of dopamine D2 receptor antagonists, it may influence dopaminergic signaling pathways .
Result of Action
As an intermediate in the synthesis of dopamine D2 receptor antagonists, it may contribute to the inhibition of these receptors, potentially affecting dopamine signaling .
Biochemical Analysis
Biochemical Properties
It is known to be involved in the synthesis of dopamine D2 receptor antagonists . This suggests that it may interact with enzymes, proteins, and other biomolecules involved in dopamine signaling pathways.
Cellular Effects
Given its role in the synthesis of dopamine D2 receptor antagonists , it may influence cell function by modulating dopamine signaling pathways, which can impact gene expression and cellular metabolism.
Molecular Mechanism
It is likely to exert its effects at the molecular level through its involvement in the synthesis of dopamine D2 receptor antagonists . This could involve binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Metabolic Pathways
It is likely to interact with enzymes or cofactors involved in the synthesis of dopamine D2 receptor antagonists , which could influence metabolic flux or metabolite levels.
Properties
IUPAC Name |
2,6-dichloro-3,5-dimethoxybenzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8Cl2O4/c1-14-4-3-5(15-2)8(11)6(7(4)10)9(12)13/h3H,1-2H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOTISHMVHPPTBO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C(=C1Cl)C(=O)O)Cl)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8Cl2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.